(2,5-Dichloro-3-fluorophenyl)methanol

Catalog No.
S6647047
CAS No.
1615212-20-8
M.F
C7H5Cl2FO
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Dichloro-3-fluorophenyl)methanol

CAS Number

1615212-20-8

Product Name

(2,5-Dichloro-3-fluorophenyl)methanol

IUPAC Name

(2,5-dichloro-3-fluorophenyl)methanol

Molecular Formula

C7H5Cl2FO

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C7H5Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2

InChI Key

WGWLZPGKRSDWCQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1CO)Cl)F)Cl

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)F)Cl

(2,5-Dichloro-3-fluorophenyl)methanol is an organic compound with the molecular formula C7H5Cl2FOC_7H_5Cl_2FO and a molecular weight of 197.02 g/mol. It appears as a white solid and has a melting point of 59-61°C and a boiling point of 226-227°C. This compound contains a phenolic structure substituted with two chlorine atoms and one fluorine atom, which contributes to its unique chemical properties. It is slightly soluble in water but more soluble in organic solvents such as ether and chloroform.

  • Oxidation: This compound can be oxidized to yield the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Further reduction can produce the corresponding hydrocarbon, such as 2,5-dichloro-3-fluorotoluene.
  • Substitution: The hydroxyl group can be replaced by various nucleophiles through nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Sodium borohydride in ethanol.
  • Substitution: Various nucleophiles in basic conditions.

Major Products Formed

  • Oxidation Products: 2,5-Dichloro-3-fluorobenzaldehyde or 2,5-Dichloro-3-fluorobenzoic acid.
  • Reduction Products: 2,5-Dichloro-3-fluorotoluene.
  • Substituted Products: Various substituted phenylmethanols.

Research indicates that (2,5-Dichloro-3-fluorophenyl)methanol exhibits biological activity, particularly as an inhibitor for certain enzymes. Its mechanism of action involves binding to active sites of enzymes, thereby blocking their activity and influencing metabolic processes or signal transduction pathways. This property suggests potential applications in pharmacology, particularly in the development of antibacterial and antiviral agents.

The synthesis of (2,5-Dichloro-3-fluorophenyl)methanol typically involves the following steps:

  • Starting Material: The process begins with 2,5-dichloro-3-fluorobenzaldehyde.
  • Reduction Reaction: The aldehyde is reduced using reducing agents such as sodium borohydride or through catalytic hydrogenation methods involving palladium on carbon under hydrogen gas.
  • Purification: The final product is often purified through recrystallization or chromatography techniques.

(2,5-Dichloro-3-fluorophenyl)methanol has several applications across various fields:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of new drugs due to its unique chemical properties.
  • Organic Synthesis: Used in reactions such as the Suzuki-Miyaura coupling reaction to create more complex organic molecules.
  • Material Science: Potential applications in developing new materials with specific properties.

Studies on (2,5-Dichloro-3-fluorophenyl)methanol have focused on its interactions with biological systems. Its halogenated structure influences its reactivity and interaction with other molecules, making it a subject of interest for biochemical studies aimed at understanding enzyme inhibition mechanisms and metabolic pathways.

Similar Compounds

Several compounds share structural similarities with (2,5-Dichloro-3-fluorophenyl)methanol:

  • 2,5-Dichlorobenzyl alcohol
  • 3-Fluorobenzyl alcohol
  • 2,5-Dichloro-4-fluorophenol

Uniqueness

The uniqueness of (2,5-Dichloro-3-fluorophenyl)methanol lies in its specific combination of chlorine and fluorine atoms on the phenyl ring. This arrangement imparts distinct electronic and steric properties that are advantageous for fine-tuning the activity of pharmaceutical compounds and agrochemicals. Its ability to act as an enzyme inhibitor further enhances its significance in medicinal chemistry compared to similar compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.9701483 g/mol

Monoisotopic Mass

193.9701483 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

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